

Spectroscopic Profile of 2,5-Dimethylbenzyl Alcohol: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2,5-Dimethylbenzyl alcohol

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,5-Dimethylbenzyl alcohol** (CAS No: 53957-33-8), a key intermediate in the synthesis of various organic compounds. This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectral analysis and experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction

2,5-Dimethylbenzyl alcohol is an aromatic alcohol with the molecular formula $C_9H_{12}O$.^[1] Accurate characterization of this compound is crucial for its application in research and industry. This guide presents its 1H NMR, ^{13}C NMR, IR, and MS spectroscopic data, providing a foundational reference for its identification and quality control.

Spectroscopic Data

The following sections detail the NMR, IR, and MS data for **2,5-Dimethylbenzyl alcohol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The 1H and ^{13}C NMR data provide detailed information about the hydrogen and carbon framework of **2,5-Dimethylbenzyl alcohol**.

Table 1: ^1H NMR Spectroscopic Data for **2,5-Dimethylbenzyl alcohol** (Solvent: CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.15	s	1H	Ar-H
~7.00	d	1H	Ar-H
~6.95	d	1H	Ar-H
4.65	s	2H	-CH ₂ OH
2.30	s	3H	Ar-CH ₃
2.25	s	3H	Ar-CH ₃
~1.60	s	1H	-OH

Note: Predicted chemical shifts and multiplicities are based on spectral data from similar compounds and spectroscopic databases. The broadness of the -OH peak can vary.

Table 2: ^{13}C NMR Spectroscopic Data for **2,5-Dimethylbenzyl alcohol** (Solvent: CDCl_3)

Chemical Shift (δ) ppm	Assignment
~138.0	Ar-C (quaternary)
~135.5	Ar-C (quaternary)
~130.2	Ar-CH
~129.8	Ar-CH
~127.5	Ar-CH
~125.0	Ar-C (quaternary)
~64.5	-CH ₂ OH
~21.0	Ar-CH ₃
~19.0	Ar-CH ₃

Note: Predicted chemical shifts are based on established values for substituted benzene derivatives.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2,5-Dimethylbenzyl alcohol** was obtained from a neat sample.

Table 3: IR Spectroscopic Data for **2,5-Dimethylbenzyl alcohol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350	Strong, Broad	O-H stretch (alcohol)
~3000-2850	Medium	C-H stretch (aromatic and aliphatic)
~1610, 1500	Medium-Weak	C=C stretch (aromatic ring)
~1020	Strong	C-O stretch (primary alcohol)
~810	Strong	C-H bend (out-of-plane, aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented is from Gas Chromatography-Mass Spectrometry (GC-MS).

Table 4: Mass Spectrometry Data for **2,5-Dimethylbenzyl alcohol**

m/z	Relative Intensity (%)	Assignment
136	~40	[M] ⁺ (Molecular Ion)
118	100	[M - H ₂ O] ⁺
91	~80	[C ₇ H ₇] ⁺ (Tropylium ion)
93	~75	[M - CH ₃ - H ₂ O] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

A sample of **2,5-Dimethylbenzyl alcohol** (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ^1H).

IR Spectroscopy

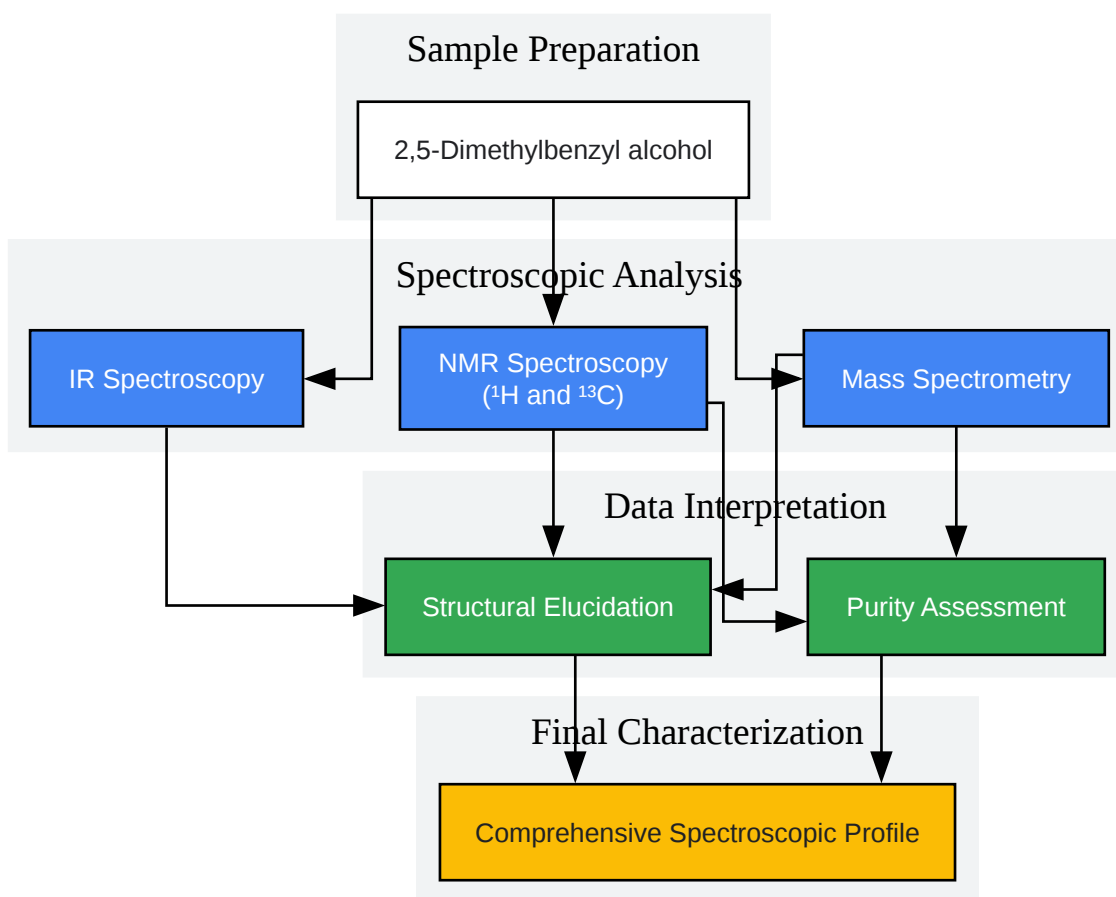
A drop of neat **2,5-Dimethylbenzyl alcohol** is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory in an FTIR spectrometer. The spectrum is recorded over a range of 4000-400 cm^{-1} .

Mass Spectrometry

A dilute solution of **2,5-Dimethylbenzyl alcohol** in a volatile organic solvent (e.g., methanol or dichloromethane) is injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC separates the compound from any impurities before it enters the MS. The mass spectrum is obtained using electron ionization (EI).

Workflow Visualization

The logical flow of spectroscopic analysis for the characterization of **2,5-Dimethylbenzyl alcohol** is depicted in the following diagram.



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Caption: Workflow for the spectroscopic characterization of **2,5-Dimethylbenzyl alcohol**.

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References

- 1. 2,5-Dimethylbenzyl alcohol | C₉H₁₂O | CID 94560 - PubChem [pubchem.ncbi.nlm.nih.gov]
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